7-Methoxy-2-naphthaldehyde

Aldehyde dehydrogenase Fluorogenic substrate Isozyme selectivity

7-Methoxy-2-naphthaldehyde (CAS 5665-23-6, molecular formula C12H10O2, molecular weight 186.21) is a disubstituted naphthalene derivative characterized by a methoxy group at position 7 and an aldehyde group at position 2 on the naphthalene core. As a member of the methoxy-naphthaldehyde family, it belongs to a class of compounds widely explored as fluorogenic enzyme substrates, synthetic intermediates, and building blocks for biologically active molecules.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 5665-23-6
Cat. No. B3272410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-naphthaldehyde
CAS5665-23-6
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC(=C2)C=O)C=C1
InChIInChI=1S/C12H10O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-8H,1H3
InChIKeyMLFCHYYDLUDPLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-naphthaldehyde (CAS 5665-23-6) – A Regioisomerically Defined Naphthaldehyde for Isomer-Sensitive Biochemical Assays


7-Methoxy-2-naphthaldehyde (CAS 5665-23-6, molecular formula C12H10O2, molecular weight 186.21) is a disubstituted naphthalene derivative characterized by a methoxy group at position 7 and an aldehyde group at position 2 on the naphthalene core . As a member of the methoxy-naphthaldehyde family, it belongs to a class of compounds widely explored as fluorogenic enzyme substrates, synthetic intermediates, and building blocks for biologically active molecules [1][2]. Unlike the better-characterized isomers 6-methoxy-2-naphthaldehyde (MONAL-62, CAS 3453-33-6) and 7-methoxy-1-naphthaldehyde (MONAL-71, CAS 27703-92-0), which have established roles as aldehyde dehydrogenase (ALDH) substrates, 7-methoxy-2-naphthaldehyde occupies a distinct regioisomeric position that confers unique reactivity and selectivity profiles relevant to medicinal chemistry, organic synthesis, and analytical biochemistry.

Why 7-Methoxy-2-naphthaldehyde Cannot Be Replaced by Other Methoxy-Naphthaldehydes – The Regioisomer Selectivity Barrier


Substituting 7-methoxy-2-naphthaldehyde with a closely related methoxy-naphthaldehyde isomer is not chemically or functionally equivalent. The position of the aldehyde group (2-position vs. 1-position) and the methoxy substituent collectively determine substrate recognition by enzymes such as aldehyde dehydrogenase (ALDH), governing kinetic parameters, isozyme selectivity, and metabolic fate [1][2]. For instance, 6-methoxy-2-naphthaldehyde (MONAL-62) is oxidized by both class I and class III ALDH, whereas 7-methoxy-1-naphthaldehyde (MONAL-71) is only a substrate for class I ALDH, demonstrating that even a shift of the aldehyde group from position 2 to position 1 abolishes activity toward class III ALDH [1]. This isozyme-selectivity barrier makes arbitrary substitution among regioisomers scientifically indefensible for assays requiring discrimination between ALDH isozyme classes. Furthermore, in antimicrobial drug discovery programs targeting the MenA enzyme, inhibitors derived from the 7-methoxy-2-naphthol scaffold—accessible via reduction of 7-methoxy-2-naphthaldehyde—exhibit specific activity against Mycobacterium tuberculosis and MRSA (MIC 3–5 μg/mL) [3]. These functional outcomes are scaffold-dependent and cannot be assumed for isomers lacking the 7-methoxy-2-substitution pattern.

Quantitative Differentiation Evidence for 7-Methoxy-2-naphthaldehyde – Comparator-Backed Data for Scientific Procurement Decisions


ALDH Isozyme Selectivity: Regioisomer-Dependent Substrate Recognition in Human Tissue Homogenates

Although the published ALDH selectivity data directly compare MONAL-62 (6-methoxy-2-naphthaldehyde) and MONAL-71 (7-methoxy-1-naphthaldehyde), the critical structural insight is that the aldehyde position (2- vs. 1-) absolutely governs class III ALDH recognition. In human stomach homogenate (predominantly class III ALDH), MONAL-62 (aldehyde at 2-position) shows specific activity of 5.1 U/g (NAD⁺) and 3.1 U/g (NADP⁺), whereas MONAL-71 (aldehyde at 1-position) gives only 0.4 U/g—a greater than 12-fold difference [1]. The apparent Km of MONAL-62 for salivary class III ALDH is 0.24 μM, while MONAL-71 is not oxidized at all by this isozyme [1]. Since the target compound 7-methoxy-2-naphthaldehyde also bears the aldehyde at position 2 (as in MONAL-62), class-level inference predicts it too will be recognized by class III ALDH, in contrast to 7-methoxy-1-naphthaldehyde. This positional effect is reinforced by liver homogenate data: both 2-naphthaldehyde isomers show low Km values (MONAL-62 < 0.03 μM; MONAL-71 = 0.85 μM) toward class I ALDH, but the class III selectivity is unique to the 2-naphthaldehyde scaffold [1].

Aldehyde dehydrogenase Fluorogenic substrate Isozyme selectivity Regioisomer comparison

Predicted Physicochemical Properties vs. Regioisomeric Analogs: Boiling Point and Density Differentiation

Predicted physicochemical data distinguish 7-methoxy-2-naphthaldehyde from its closest regioisomers. The target compound has a predicted boiling point of 340.2 ± 15.0 °C and a predicted density of 1.169 ± 0.06 g/cm³ . For 6-methoxy-2-naphthaldehyde (CAS 3453-33-6), the reported melting point range is 81–84 °C, with a boiling point of 196 °C at 10 mmHg [1]. The substantial boiling point difference under reduced pressure indicates different vapor pressure profiles that affect purification strategy (distillation vs. recrystallization) and handling protocols. The density of 6-methoxy-2-naphthaldehyde is also reported as 1.169 g/cm³, identical to the target compound [1], suggesting the methoxy position alone does not alter density but the aldehyde position may influence melting behavior and solid-state properties relevant to formulation and storage.

Physicochemical properties Boiling point Density Regioisomer comparison

MenA Enzyme Inhibition: 7-Methoxy-2-naphthol-Derived Inhibitors vs. Untargeted Antibacterial Agents

Derivatives accessible from 7-methoxy-2-naphthaldehyde, specifically 7-methoxy-2-naphthol-based bicyclic inhibitors, have demonstrated targeted inhibition of the MenA enzyme in the menaquinone biosynthesis pathway [1]. These developmental compounds (designated compounds 1 and 2) exhibit minimal inhibitory concentrations (MIC) of 3–5 μg/mL against both Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [1]. By contrast, broad-spectrum antibiotics such as ciprofloxacin show MIC values of <0.5 μg/mL against M. tuberculosis, but lack the pathway-selectivity of the MenA-targeting approach [2]. The 7-methoxy substitution pattern on the 2-naphthol scaffold is essential for MenA binding as determined by molecular modeling, and this substitution pattern is directly accessible via reduction of 7-methoxy-2-naphthaldehyde [1].

Menaquinone biosynthesis MenA inhibitor Antimicrobial Mycobacterium tuberculosis

Synthetic Utility: Condensation Reactivity with Hydrazine Derivatives vs. Non-Aldehyde Analogs

The aldehyde group at position 2 of 7-methoxy-2-naphthaldehyde enables direct condensation with hydrazine derivatives to form 7-methoxy-2-naphthohydrazide, a synthetic pathway not available to the corresponding 7-methoxy-2-naphthoic acid or 7-methoxy-2-naphthonitrile [1]. This reactivity is general to 2-naphthaldehydes, but the 7-methoxy substituent introduces electronic effects (σp⁺ = –0.78 for OCH₃) that modulate the electrophilicity of the aldehyde carbonyl, differentiating it from the unsubstituted 2-naphthaldehyde [2]. The methoxy group at position 7 donates electron density through resonance into the naphthalene ring, increasing electron density at the 2-position aldehyde and slowing nucleophilic addition relative to electron-withdrawing-substituted analogs. This electronic tuning is exploited in the synthesis of Schiff base ligands for metal complexation, where the 7-methoxy analog yields diorganotin(IV) complexes with cytotoxic activity (IC₅₀ = 0.35 μM against KB carcinoma cells, comparable to cisplatin at IC₅₀ = 0.37 μM) [3].

Synthetic intermediate Hydrazone formation Schiff base Condensation reaction

Fluorescence Behavior: Hydrogen-Bonding-Dependent Emission of 2-Naphthaldehydes vs. 1-Naphthaldehydes

Photophysical studies demonstrate that 2-naphthaldehydes, including 7-methoxy-2-naphthaldehyde, are non-fluorescent in aprotic solvents but become fluorescent upon hydrogen-bond formation with protic solvents such as ethanol [1]. This hydrogen-bond-induced fluorescence turn-on is a property of 2-naphthaldehydes and 2-acetonaphthones but is absent or significantly weaker in 1-naphthaldehydes [1]. The 7-methoxy substituent further modulates this fluorescence through electronic effects: methoxy-substituted naphthaldehydes exhibit altered emission maxima and quantum yields compared to unsubstituted 2-naphthaldehyde. The fluorescence quantum yield of 6-methoxy-2-naphthaldehyde in aqueous media is reported as 0.22 with emission maximum at 450 nm [2], providing a baseline expectation for the 7-methoxy isomer.

Fluorescence quantum yield Hydrogen bonding Naphthaldehyde photophysics 2-Naphthaldehyde scaffold

High-Impact Application Scenarios for 7-Methoxy-2-naphthaldehyde – Where the 2-Aldehyde-7-Methoxy Regioisomer Delivers Definitive Value


Class III Aldehyde Dehydrogenase (ALDH3A1) Fluorogenic Assay Development

The 2-naphthaldehyde scaffold, to which 7-methoxy-2-naphthaldehyde belongs, is a proven fluorogenic substrate for class III ALDH (ALDH3A1) [1]. Unlike 7-methoxy-1-naphthaldehyde, which is not oxidized by class III ALDH, 7-methoxy-2-naphthaldehyde is expected to serve as a selective fluorogenic probe for ALDH3A1 in human saliva, stomach, and tumor tissues. This enables isozyme-selective ALDH activity measurements in cancer prognosis, cyclophosphamide resistance screening, and alcohol metabolism studies [1][2].

MenA-Targeted Antimicrobial Lead Optimization Starting Material

7-Methoxy-2-naphthaldehyde serves as the direct precursor to 7-methoxy-2-naphthol, the core scaffold for MenA inhibitors active against M. tuberculosis and MRSA (MIC 3–5 μg/mL) [3]. In antimicrobial drug discovery programs targeting the menaquinone biosynthesis pathway, this compound provides a validated entry point for structure-activity relationship (SAR) exploration, with the 7-methoxy group being essential for MenA active-site recognition as shown by molecular docking studies [3].

Schiff Base Ligand Synthesis for Antitumor Metal Complexes

The aldehyde functionality at the 2-position enables condensation with diamines to form Schiff base ligands, which upon complexation with diorganotin(IV) yield cytotoxic agents with IC₅₀ values (0.35 μM) comparable to cisplatin (0.37 μM) against KB carcinoma cells [4]. The 7-methoxy group contributes electron density that fine-tunes metal-binding affinity and redox properties of the resulting complexes.

Environmentally Responsive Fluorophore Engineering

The hydrogen-bond-dependent fluorescence turn-on behavior characteristic of 2-naphthaldehydes makes 7-methoxy-2-naphthaldehyde a candidate scaffold for designing solvent-polarity sensors and protein-binding probes [5]. The 7-methoxy substitution is expected to red-shift emission relative to the unsubstituted analog, enabling applications in multiplexed fluorescence assays where spectral separation is required.

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